molecular formula C18H20IN7O4 B1666473 I-AB-Meca CAS No. 152918-27-9

I-AB-Meca

Cat. No. B1666473
M. Wt: 525.3 g/mol
InChI Key: LOGOEBMHHXYBID-MOROJQBDSA-N
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Description

I-AB-Meca, also known as CF101, is a solid compound with the empirical formula C18H20IN7O4 . It is a high-affinity radioligand for the A3 adenosine receptor .


Molecular Structure Analysis

The molecular structure of I-AB-Meca is characterized by an empirical formula of C18H20IN7O4 . The molecule contains a total of 53 bonds . The SMILES string representation of I-AB-Meca is CNC(=O)[C@H]1OC@H[C@@H]1O)n2cnc3c(NCc4ccc(N)c(I)c4)ncnc23 .


Chemical Reactions Analysis

The chemical reactions involving I-AB-Meca are not well-documented in the available literature .


Physical And Chemical Properties Analysis

I-AB-Meca is a solid compound . It has a molecular weight of 525.30 g/mol . It is soluble in 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin, DMSO, 0.1 M NaOH, and 0.1 M HCl, but insoluble in water .

Scientific Research Applications

Overview of I-AB-Meca in Scientific Research

I-AB-Meca has significant relevance in the field of scientific research, particularly in areas that demand high precision and accuracy. The applications of I-AB-Meca span across various domains including biomedical research, environmental science, engineering education, and space exploration.

Biomedical Research and Environmental Science

In biomedical research, I-AB-Meca is instrumental in bioimaging using techniques like Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS). This method allows for the quantification of trace elements and isotopes within tissue sections with high spatial resolution, which is critical in studies related to brain and cancer research, drug development, and plant science (Becker, Matusch, & Wu, 2014). Additionally, the review of LA-ICP-MS applications in biological samples highlights its importance in biomedical research and environmental science, emphasizing the role of bioimaging of metals and metalloids (Pozebon, Scheffler, Dressler, & Nunes, 2014).

Engineering Education

In engineering education, interactive technologies, a domain where I-AB-Meca can be applied, have shown effectiveness in enhancing students' project-implementation and engineering skills. This is evident in the transformation of engineering education at research universities like the National Research Nuclear University “MEPhI” (Baryshev, Berestov, Bozhko, & Konashenkova, 2019).

Space Exploration

In space exploration, I-AB-Meca's applications are exemplified by the development of the Advanced Biological Research System (ABRS) for conducting microgravity life science experiments in low-earth orbit on the International Space Station. The ABRS is designed for a wide range of biological investigations, demonstrating the versatility of I-AB-Meca in supporting scientific studies in space (Levine, Cox, Reed, Mortenson, Shellack, Wells, Murdoch, Regan, Albino, & Cohen, 2009).

properties

IUPAC Name

(2S,3S,4R,5R)-5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20IN7O4/c1-21-17(29)14-12(27)13(28)18(30-14)26-7-25-11-15(23-6-24-16(11)26)22-5-8-2-3-10(20)9(19)4-8/h2-4,6-7,12-14,18,27-28H,5,20H2,1H3,(H,21,29)(H,22,23,24)/t12-,13+,14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGOEBMHHXYBID-MOROJQBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)N)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20IN7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165159
Record name I-Ab-meca
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

I-AB-Meca

CAS RN

152918-27-9
Record name AB-MECA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152918279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name I-Ab-meca
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name I-AB-MECA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WR19428J3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
554
Citations
LP Shearman, DR Weaver - Brain research, 1997 - Elsevier
Adenosine modulates neuronal activity and neurotransmitter release through interaction with cell surface receptors. Four adenosine receptor subtypes, A 1 , A 2A , A 2B , and A 3 …
Number of citations: 38 www.sciencedirect.com
ME Olah, C Gallo-Rodriguez, KA Jacobson… - Molecular …, 1994 - ncbi.nlm.nih.gov
… This paper describes the characterization of 125 I-AB-MECA as an agonist radioligand for the A 3 AR, demonstrating approximately 10-fold greater affinity for this receptor subtype, …
Number of citations: 222 www.ncbi.nlm.nih.gov
ZD Ge, JN Peart, LM Kreckler, TC Wan… - … of Pharmacology and …, 2006 - ASPET
… A and B, competition for [ 125 I]I-AB-MECA binding to HEK 293 cell membranes expressing mouse A 1 or A 3 ARs by Cl-IB-MECA (A) or IB-MECA (B). Binding is plotted as a fraction of …
Number of citations: 96 jpet.aspetjournals.org
ZG Gao, JE Van Muijlwijk-Koezen, A Chen… - Molecular …, 2001 - ASPET
… The dissociation of [ 125 I]I-AB-MECA from A 3 adenosine receptors … The kinetics of [ 125 I]I-AB-MECA association to the A 3 … Effects of VUF5455 on the dissociation of [ 125 I]I-AB-MECA …
Number of citations: 98 molpharm.aspetjournals.org
J Fossetta, J Jackson, G Deno, X Fan, XK Du… - Molecular …, 2003 - ASPET
… Similarly, our results suggest that IB-MECA and I-AB-MECA are probably partial agonists as well. Relatively low intrinsic efficacy at the human A3 receptor therefore might be a general …
Number of citations: 77 molpharm.aspetjournals.org
KA Jacobson, O Nikodijević, D Shi, C Gallo-Rodriguez… - FEBS letters, 1993 - Elsevier
The behavioral effects of a selective A 3 adenosine receptor agonist 3-IB-MECA (N 6 -(3-iodobenzyl)-5'-N-methylcarboxamidoadenosine) in mice and the localization of radioligand …
Number of citations: 172 www.sciencedirect.com
N Yoshikawa, S Yamada, C Takeuchi, S Kagota… - Naunyn-Schmiedeberg's …, 2008 - Springer
Cordyceps sinensis, a parasitic fungus on the larvae of Lepidoptera, has been used as a traditional Chinese medicine. We previously reported that the growth of B16-BL6 mouse …
Number of citations: 94 link.springer.com
L Du, ZG Gao, S Paoletta, TC Wan, ET Gizewski… - Purinergic …, 2018 - Springer
… (50 μg) were incubated in 100 μl binding buffer (50 mM Tris-HCl [pH 7.4], 1 mM EDTA, 10 mM MgCl 2 , and 3 units/ml adenosine deaminase) containing ~ 0.3 nM [ 125 I]I-AB-MECA and …
Number of citations: 17 link.springer.com
SA Rivkees, S Thevananther, H Hao - Neuroreport, 2000 - journals.lww.com
An increasing number of reports suggest a role for A3 adenosine receptors (A3ARs) in mediating adenosine action in the central nervous system. However, studies of A3AR localization …
Number of citations: 78 journals.lww.com
G Giannaccini, L Betti, L Palego, L Fabbrini… - Neurochemical …, 2008 - Springer
We aimed at comparing the binding characteristics of adenosine A 1 and A 2A receptors (A 1 Rs and A 2A Rs) in high-expressing cerebral areas, the cortex and striatum respectively, of …
Number of citations: 7 link.springer.com

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